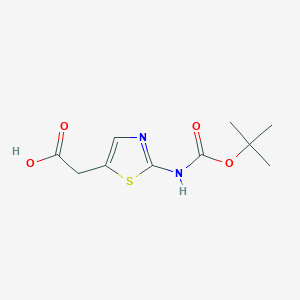

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURLAKSDAZFWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609146 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723278-39-5 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Thiazole Core with Boc-Protected Amino Group

- The thiazole ring can be synthesized starting from amino acid derivatives or thioamide intermediates.

- A common approach involves converting amino acids into amides, then into thioamides, followed by cyclization to form the thiazole ring.

- Protection of the amino group with the Boc group is performed either before or after thiazole ring formation, depending on the synthetic route and stability of intermediates.

- Calcium carbonate is often used as a base to neutralize hydrobromic acid generated during thiazole ring formation, improving yields and simplifying purification, although partial racemization at chiral centers may occur in some cases.

Introduction of the Acetic Acid Side Chain

- The acetic acid moiety is introduced at the 5-position of the thiazole ring via alkylation or substitution reactions.

- One method involves reacting a thiazol-5-yl-methanol intermediate with haloformates (e.g., methyl chloroformate, benzyl chloroformate) in the presence of a suitable base and solvent to form esters, which are subsequently hydrolyzed to the free acid.

- The choice of haloformate and reaction conditions affects the yield and purity of the product.

Boc Protection of the Amino Group

- The amino group on the thiazole ring is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

- This step is crucial to prevent side reactions during the introduction of the acetic acid side chain or other functionalizations.

- The Boc group can be selectively removed later under mild acidic conditions (e.g., trifluoroacetic acid treatment) to reveal the free amine for further coupling reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amino acid to amide/thioamide | Activation with thionyl chloride, amine coupling, thionation | Formation of thioamide intermediate |

| 2 | Thiazole ring formation | Cyclization with calcium carbonate base | Formation of Boc-protected thiazole ring |

| 3 | Side chain introduction | Reaction with alkyl or aryl haloformate + base | Formation of ester intermediate |

| 4 | Hydrolysis | Acidic or basic hydrolysis | Conversion to acetic acid derivative |

| 5 | Purification | Crystallization or chromatography | Pure this compound |

Research Findings and Optimization Notes

- Use of calcium carbonate as a base during thiazole formation improves yield and simplifies purification but may cause partial racemization at chiral centers, which should be monitored by optical rotation or chiral HPLC.

- Selection of haloformate reagents (methyl, ethyl, phenyl, benzyl chloroformate) and bases (e.g., triethylamine) influences the efficiency of ester formation and subsequent hydrolysis steps.

- Antioxidants such as L-ascorbic acid can be added during synthesis to inhibit formation of N-oxide impurities, enhancing product purity.

- Crystallization of the final product or its salts can improve stability and facilitate handling in pharmaceutical applications.

- The Boc protecting group is stable under a variety of reaction conditions but can be removed selectively, allowing for flexible synthetic sequences.

Summary Table of Key Preparation Parameters

| Parameter | Details/Options | Comments |

|---|---|---|

| Thiazole ring formation | Cyclization from thioamide intermediates | Use CaCO3 base; monitor racemization |

| Amino protection | Boc protection using Boc2O + base (e.g., TEA) | Protects amine during side chain introduction |

| Side chain introduction | Alkylation with haloformates (methyl, benzyl) | Followed by hydrolysis to acid |

| Solvents | Suitable solvents include dichloromethane, THF | Depends on reagent solubility |

| Purification | Crystallization, chromatography | Ensures >97% purity |

| Impurity control | Use antioxidants (L-ascorbic acid) | Prevents N-oxide impurities |

The preparation of This compound involves a multi-step synthetic process centered on the construction of the thiazole ring, introduction of the acetic acid side chain, and protection of the amino group with a Boc group. Optimization of reaction conditions, choice of reagents, and purification methods are critical to achieving high purity and yield. The compound serves as a versatile intermediate for further synthetic applications, particularly in medicinal chemistry.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization. Deprotection is typically achieved under acidic conditions:

Key Findings :

- TFA-mediated deprotection yields the primary amine without side reactions in >90% efficiency .

- Hydrochloric acid alternatives are less common due to harsher conditions .

Amide Coupling Reactions

The carboxylic acid group undergoes coupling with amines using activating agents:

| Coupling Reagent | Base | Solvent | Yield Range | References |

|---|---|---|---|---|

| HCTU/HOBt | DIEA | DMF | 75–92% | |

| DCC/DMAP | Triethylamine | DCM | 65–80% |

Applications :

- Synthesis of peptide-like derivatives (e.g., P-glycoprotein inhibitors) .

- Formation of prodrugs via conjugation with alcohols or amines .

Esterification

The acetic acid group is esterified to enhance solubility or enable further transformations:

| Ester Type | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Methyl ester | Methanol, H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 hours | 85% | |

| Benzyl ester | Benzyl bromide, K<sub>2</sub>CO<sub>3</sub> | DMF, 12 hours at 60°C | 78% |

Notable Derivatives :

- Methyl esters are intermediates in API synthesis.

- Benzyl esters facilitate selective deprotection in multistep syntheses.

Thioamide Formation

The amide group is converted to a thioamide using sulfur-transfer reagents:

| Reagent | Solvent | Conditions | Yield | References |

|---|---|---|---|---|

| Lawesson’s reagent | THF | Reflux, 4–6 hours | 60–70% |

Impact :

- Thioamides exhibit altered bioactivity (e.g., enhanced enzyme inhibition) .

- Improved metabolic stability in preclinical studies .

Comparative Reactivity of Structural Analogues

The Boc group significantly alters reactivity compared to unprotected analogues:

| Compound | Reactivity with HCTU/HOBt | Deprotection Efficiency |

|---|---|---|

| 2-(2-Aminothiazol-5-yl)acetic acid | 40–55% yield | N/A |

| Boc-protected derivative (this compound) | 75–92% yield | >90% efficiency |

Mechanistic Insight :

- The Boc group reduces side reactions (e.g., oxidation of the thiazole ring) .

- Enhanced stability under basic conditions enables broader synthetic utility .

Stability and Storage

Aplicaciones Científicas De Investigación

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Actividad Biológica

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid (CAS: 723278-39-5) is a synthetic organic compound that features a thiazole ring, which is significant for its biological activity. Its unique structural properties make it a candidate for various applications in medicinal chemistry, particularly in the development of enzyme inhibitors and potential therapeutic agents.

The molecular formula of this compound is C10H14N2O4S, with a molecular weight of approximately 258.29 g/mol. It contains a thiazole moiety, which is known for its role in biological systems, particularly in the modulation of enzyme activities.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of target molecules. This interaction can lead to either inhibition or activation of various biological pathways.

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of thiazole derivatives, including this compound. Thiazole compounds have been shown to exhibit significant antibacterial effects against various strains, including resistant bacteria. The mechanism typically involves inhibition of bacterial enzyme systems critical for survival and replication.

Cancer Research

Thiazole derivatives are also investigated for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation and survival has been noted. For instance, studies on related thiazole compounds indicate potential inhibitory effects on mitotic kinesins, which are crucial for proper cell division in cancer cells .

Case Studies and Research Findings

- Inhibition of HSET (KIFC1) : A related compound demonstrated micromolar inhibition of HSET, suggesting that thiazole derivatives could be developed as selective inhibitors for cancer therapy . The IC50 values were reported around 2.7 μM, indicating promising potency.

- Enzyme Inhibition : Thiazole-based compounds have been shown to inhibit various enzymes through competitive mechanisms. For example, modifications in the thiazole structure can lead to significant changes in potency against targets such as GSK-3β and ROCK-1, which are implicated in several diseases including cancer and neurodegenerative disorders .

- Antimicrobial Efficacy : A review highlighted the development of thiazole derivatives that effectively inhibit β-lactamase enzymes responsible for antibiotic resistance . These findings underscore the potential utility of this compound in addressing antimicrobial resistance.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Structure | HSET Inhibition | 2.7 |

| 2-(tert-Butoxycarbonylamino)thiazole-4-acetic acid | Structure | Antimicrobial | N/A |

| 2-(Amino-thiazole derivatives) | Structure | Anticancer | Varies |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid, and how can intermediates be characterized?

- Methodology : A two-step approach is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under basic conditions (e.g., sodium hydroxide) to form the thiazole core.

Alkylation : Introduce the tert-butoxycarbonyl (Boc) group via alkylation of the intermediate thiol using Boc-protecting reagents (e.g., Boc anhydride) in aprotic solvents like DMF or THF.

- Characterization : Use elemental analysis to confirm stoichiometry, ¹H NMR to verify Boc-group integration (~1.4 ppm for tert-butyl protons), and IR spectroscopy to detect carbonyl stretches (~1700 cm⁻¹ for Boc and carboxylic acid). Purity is assessed via TLC with ethyl acetate/hexane eluents .

Q. How can the stability of this compound in aqueous solutions be evaluated for biological assays?

- Methodology :

- pH-dependent stability : Perform kinetic studies in buffers (pH 4–9) at 25°C and 37°C. Monitor degradation via HPLC or LC-MS, focusing on Boc-group cleavage or thiazole ring hydrolysis.

- Oxidative stability : Expose the compound to H₂O₂ or simulated physiological oxidants (e.g., cytochrome P450 enzymes) and analyze by mass spectrometry for sulfoxide or sulfone byproducts .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Key techniques :

- ¹H/¹³C NMR : Identify thiazole protons (δ 6.8–7.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm). The Boc group’s tert-butyl carbons appear at ~28 ppm in ¹³C NMR.

- IR spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and Boc carbonyl peaks (~1680–1720 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reduce side reactions (e.g., Boc deprotection)?

- Methodology :

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Identify energy barriers for undesired pathways, such as Boc cleavage under acidic conditions.

- Machine learning : Train models on reaction databases to predict optimal solvents, temperatures, and catalysts. For example, polar aprotic solvents (DMF) may stabilize intermediates better than THF .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in cancer cell lines)?

- Methodology :

- Dose-response validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo®) across multiple cell lines, controlling for variables like serum content and cell passage number.

- Metabolite profiling : Use LC-MS to detect intracellular degradation products that may interfere with activity.

- Target engagement studies : Employ thermal shift assays or CETSA to confirm binding to putative targets (e.g., kinases or proteases) .

Q. How can the compound’s structure-activity relationship (SAR) be explored to enhance selectivity for a specific enzyme?

- Methodology :

Analog synthesis : Modify the thiazole substituents (e.g., replacing Boc with other protecting groups) or the acetic acid linker (e.g., esterification).

Enzymatic assays : Test analogs against recombinant enzymes (e.g., HDACs or COX-2) to correlate structural changes with inhibitory potency.

Molecular docking : Use software like AutoDock to simulate binding poses and identify critical interactions (e.g., hydrogen bonds with the thiazole nitrogen) .

Q. What experimental designs validate the compound’s mechanism of action in vivo?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models.

- Gene expression analysis : Perform RNA-seq or qPCR on treated tissues to identify downstream pathways (e.g., apoptosis or inflammation markers).

- Knockout models : Use CRISPR/Cas9 to delete putative targets in animal models and assess rescue of phenotypic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.